Dibutyl 3-oxopentanedioate
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Overview
Description
. It is an organic compound with interesting properties and applications.
Preparation Methods
Synthetic Routes:: The synthesis of Dibutyl 3-oxopentanedioate involves esterification of 3-oxopentanedioic acid (also known as acetylacetone) with butanol. The reaction proceeds under acidic conditions, typically using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The esterification reaction can be represented as follows:
3-oxo-pentanedioic acid+Butanol→Dibutyl 3-oxopentanedioate+Water
Industrial Production:: Industrial production methods may vary, but the above synthetic route is commonly employed.
Chemical Reactions Analysis
Dibutyl 3-oxopentanedioate can undergo various reactions:
Hydrolysis: Under basic conditions, it hydrolyzes back to 3-oxopentanedioic acid and butanol.
Esterification: It can react with other alcohols to form different esters.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common reagents include strong acids or bases, reducing agents, and nucleophiles. The major products depend on the specific reaction conditions.
Scientific Research Applications
Dibutyl 3-oxopentanedioate finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Medicinal Chemistry: It may serve as a precursor for drug development.
Polymer Chemistry: For modifying polymer properties.
Flavor and Fragrance Industry: As a component in perfumes and flavorings.
Mechanism of Action
The exact mechanism of action for Dibutyl 3-oxopentanedioate depends on its specific application. It may act as a prodrug, releasing the active compound upon hydrolysis. Molecular targets and pathways vary based on its use.
Comparison with Similar Compounds
Dibutyl 3-oxopentanedioate is structurally related to other esters and ketones. its uniqueness lies in its specific combination of functional groups and applications.
Properties
CAS No. |
42599-01-9 |
---|---|
Molecular Formula |
C13H22O5 |
Molecular Weight |
258.31 g/mol |
IUPAC Name |
dibutyl 3-oxopentanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-5-7-17-12(15)9-11(14)10-13(16)18-8-6-4-2/h3-10H2,1-2H3 |
InChI Key |
SAPPVGOXJLSDHG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(=O)CC(=O)OCCCC |
Origin of Product |
United States |
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